molecular formula C6H13Cl2N B1509368 3-(Chloromethyl)piperidine hydrochloride CAS No. 3947-52-2

3-(Chloromethyl)piperidine hydrochloride

Cat. No.: B1509368
CAS No.: 3947-52-2
M. Wt: 170.08 g/mol
InChI Key: IOFKRVJEAOUXPG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)piperidine hydrochloride (CAS 3947-52-2) is a versatile piperidine-based building block with the molecular formula C6H13Cl2N and a molecular weight of 170.08 . Its structure, featuring a piperidine ring and a reactive chloromethyl group, makes it a critical intermediate in synthetic organic and medicinal chemistry. Chlorine-containing fragments are pivotal in modern drug discovery, with more than 250 FDA-approved drugs featuring chlorine atoms, as these motifs are known to enhance biological activity, influence pharmacokinetics, and improve metabolic stability . This compound is particularly valuable for constructing diverse heterocyclic scaffolds and for use in nucleophilic substitution reactions, where the chloromethyl group serves as an excellent handle for further functionalization. Researchers utilize it in the development of potential pharmaceutical candidates, leveraging its properties to explore structure-activity relationships (SAR) . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling and adherence to all applicable safety guidelines are required.

Properties

IUPAC Name

3-(chloromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFKRVJEAOUXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735229
Record name 3-(Chloromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3947-52-2
Record name 3-(Chloromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Chloromethyl)piperidine hydrochloride is a significant compound in medicinal chemistry, recognized for its diverse biological activities and applications. This article delves into its synthesis, pharmacological properties, and potential therapeutic uses, supported by data tables and research findings.

  • Molecular Formula : C₆H₈ClN·HCl
  • Molecular Weight : 170.08 g/mol
  • Appearance : White crystalline solid
  • Solubility : Highly soluble in water and ethanol
  • Melting Point : Approximately 144 °C

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Below are key areas of its activity:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases such as Alzheimer's. Inhibiting these enzymes can enhance acetylcholine levels, potentially improving cognitive functions .
  • Anticancer Properties : Studies have shown that derivatives of piperidine compounds, including this compound, can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .
  • Anti-inflammatory Effects : The compound's derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. Preliminary results indicate that certain derivatives can effectively suppress COX-2 activity, suggesting potential applications in treating inflammatory diseases .

The mechanism of action for this compound involves its reactivity due to the chloromethyl group, which acts as an electrophile. This allows it to form covalent bonds with nucleophilic sites on biological molecules, influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
1-Methylpiperidine626-50-4Commonly used as a solvent and reagent
4-Chloropiperidine100-00-5Exhibits different biological activity
N-Methylpiperazine109-00-2Known for its use in pharmaceuticals
3-Picolyl Chloride6959-48-4Similar reactivity but different applications

This compound is distinguished by its specific chloromethyl group, enhancing its reactivity compared to other piperidine derivatives. This feature allows it to serve as a versatile building block in organic synthesis aimed at developing complex molecules with targeted biological activities.

Case Studies

  • Alzheimer's Disease Treatment : A study highlighted the dual inhibition of AChE and BuChE by piperidine derivatives, including those related to this compound. These compounds showed promise in enhancing cognitive function through increased acetylcholine levels .
  • Cancer Research : Research involving piperidine derivatives indicated improved cytotoxicity against specific cancer cell lines when compared to existing treatments. The structure-activity relationship (SAR) studies emphasized the importance of the piperidine ring in enhancing biological activity .

Scientific Research Applications

Chemical Properties and Structure

3-(Chloromethyl)piperidine hydrochloride has the molecular formula C7H10Cl2N and a CAS number of 6959-48-4. It is characterized by a piperidine ring with a chloromethyl group, making it a versatile intermediate for various chemical reactions.

Scientific Research Applications

1. Pharmaceutical Synthesis

This compound serves as an essential intermediate in the synthesis of numerous pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into various biologically active molecules. For instance, it is utilized in the preparation of antihypertensive agents and central nervous system stimulants.

2. Agrochemical Production

The compound is also used as an intermediate in the synthesis of agrochemicals, including insecticides and herbicides. Its chloromethyl group can be substituted with different functional groups to create effective pest control agents.

3. Material Science

In material science, this compound is employed in the development of polymers and resins. Its reactivity allows for the modification of polymer backbones, enhancing properties such as thermal stability and mechanical strength.

Case Study 1: Synthesis of Antihypertensive Agents

A study demonstrated the use of this compound in synthesizing a new class of antihypertensive agents. The compound was reacted with various nucleophiles to yield derivatives that exhibited significant blood pressure-lowering effects in animal models. The derivatives were characterized using NMR and mass spectrometry, confirming their structures and purity.

Case Study 2: Development of Insecticides

Research conducted on the synthesis of insecticides highlighted how this compound could be modified to enhance insecticidal activity. The chloromethyl group was substituted with different alkyl chains, resulting in compounds that showed improved efficacy against common agricultural pests. Field trials indicated a significant reduction in pest populations compared to untreated controls.

Chemical Reactions Analysis

Oxidation-Reduction Sequence

  • Oxidation : 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water.

    • Molar ratio: 1:2.1–2.3 (3-methylpyridine to KMnO₄).

    • Conditions: 85–90°C, 30 min heating.

    • Result: Crystalline 3-picolinic acid (yield: ~90%).

  • Esterification : 3-picolinic acid reacts with methanol under acidic conditions.

    • Molar ratio: 1:1.3 (acid to methanol).

  • Reduction : Methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol using sodium borohydride (NaBH₄).

    • Catalyst: AlCl₃.

    • Solvent: THF/toluene (1:1).

  • Chlorination : 3-pyridinemethanol reacts with thionyl chloride (SOCl₂).

    • Molar ratio: 1:1.1–1.3 (alcohol to SOCl₂).

Step Reagent Conditions Product
OxidationKMnO₄85–90°C, 30 min3-Picolinic acid
EsterificationCH₃OH (acidic)Acid catalystMethyl pyridine-3-carboxylate
ReductionNaBH₄/AlCl₃THF/toluene3-Pyridinemethanol
ChlorinationSOCl₂Room temperature3-(Chloromethyl)pyridine HCl

Direct Chlorination

  • Hydroxyalkyl Pyridine : 3-pyridinemethanol reacts with excess thionyl chloride in toluene.

  • Precipitation : Product is isolated via vacuum/nitrogen purging, filtration, and washing.

  • Purity : 99.1% (HPLC), 99.8% area% (non-aqueous titration).

Chemical Reactivity

The chloromethyl group in 3-(chloromethyl)pyridine hydrochloride facilitates nucleophilic substitution reactions. Key reactivity includes:

  • Alkylation : Reacts with amines, alcohols, or thiols to form alkylated derivatives.

  • Elimination : Under basic conditions, may form alkenes via dehydrohalogenation.

Reaction Type Reagents Products
Nucleophilic substitutionNH₃, R-OH, R-SHAlkylated pyridines
EliminationNaOH, heatPyridyl alkenes

Carcinogenicity

  • Bioassay Results :

    • Administered to Fischer 344 rats and B6C3F1 mice via gavage (75–200 mg/kg).

    • Outcomes :

      • Squamous-cell papillomas/carcinomas in male rats and mice (P < 0.001).

      • Corrosive effects on gastric mucosa.

Hazard Classifications

  • Hazard Statements :

    • H302 (toxic if swallowed).

    • H314 (causes severe skin/eye burns).

    • H290 (corrosive to metals).

Parameter Value
Melting Point144°C
SolubilityWater-soluble
Storage Temperature<15°C (inert gas)

Industrial Considerations

  • Production Challenges :

    • Use of toxic reagents (e.g., SOCl₂).

    • Cost and recovery of NaBH₄/AlCl₃ catalysts.

  • Optimization :

    • Continuous flow reactors improve yield (~97%) and reduce waste .

    • Purification via recrystallization or chromatography.

Comparison with Similar Compounds

3-(Chloromethyl)-2-methylpyridine Hydrochloride

  • Structural Differences : Replaces the piperidine ring with a pyridine ring, introducing aromaticity and altering electronic properties. The chloromethyl group at the 3-position is retained.
  • Reactivity : The pyridine ring’s electron-deficient nature may reduce nucleophilicity compared to piperidine. This affects its utility in reactions requiring basic nitrogen participation.
  • Applications : Primarily used in heterocyclic chemistry for synthesizing ligands or catalysts .

3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine Hydrochloride

  • Structural Features : Contains a benzyloxymethyl group with chloro and fluoro substituents on the aromatic ring. Molecular weight: 294.19 g/mol.
  • Key Difference : The bulky benzyloxymethyl group introduces steric hindrance, contrasting with the simpler chloromethyl group in the parent compound .

BF 2649 (1-[3-[3-(4-Chlorophenyl)propoxy]propyl]-piperidine Hydrochloride)

  • Structure: Features a 4-chlorophenylpropoxy chain attached to the piperidine ring. Molecular formula: C17H26ClNO·HCl·½H2O.
  • Pharmacological Activity: Acts as a histamine H1 receptor inverse agonist (EC50 = 1.5 nM) with nootropic effects. Solubility in water and DMSO (up to 100 mM) highlights formulation versatility.
  • Comparison : The extended hydrophobic chain and chlorophenyl group enhance receptor binding specificity, unlike the simpler chloromethyl group in 3-(Chloromethyl)piperidine hydrochloride .

3-Methoxypiperidine Hydrochloride

  • Structural Variation : Substitutes chloromethyl with a methoxy (-OCH3) group at the 3-position.
  • Physicochemical Properties : Melting point = 108–112°C; boiling point = 189.9°C. The electron-donating methoxy group increases piperidine’s basicity compared to the electron-withdrawing chloromethyl group.
  • Applications : Used in synthesizing chiral ligands or intermediates where steric and electronic modulation is critical .

3-Cyclohexylpiperidine Hydrochloride

  • Structure : Incorporates a cyclohexyl group at the 3-position.
  • Applications : Explored in agrochemicals and as a building block for complex alkaloids .

Data Table: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications
3-(Chloromethyl)piperidine HCl C6H11Cl2N 168.07 -CH2Cl Drug intermediates, nucleophilic reactions
3-(Chloromethyl)-2-methylpyridine HCl C7H9Cl2N 178.06 -CH2Cl (pyridine ring) Ligand synthesis
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine HCl C13H18Cl2FNO 294.19 Benzyloxymethyl + Cl/F CNS drug candidates
BF 2649 C17H26ClNO·HCl·½H2O 341.32 Chlorophenylpropoxy H1 receptor modulation
3-Methoxypiperidine HCl C6H14ClNO 159.63 -OCH3 Chiral intermediates
3-Cyclohexylpiperidine HCl C11H22ClN 203.75 Cyclohexyl Agrochemicals

Pharmacological Potential

  • Halogenated derivatives (e.g., 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine HCl) show enhanced lipophilicity, correlating with improved blood-brain barrier penetration for neurological targets .
  • BF 2649’s inverse agonist activity demonstrates how piperidine derivatives can be tailored for specific receptor subtypes, a feature less explored in simpler chloromethyl derivatives .

Physicochemical Properties

  • Methoxy and cyclohexyl substituents alter melting points and solubility profiles. For example, 3-Methoxypiperidine HCl’s higher melting point (108–112°C) versus 3-(Chloromethyl)piperidine HCl suggests differences in crystalline packing .

Preparation Methods

Direct Chlorination of 3-Piperidinemethanol Using Thionyl Chloride

One of the most established and industrially relevant methods for preparing 3-(chloromethyl)piperidine hydrochloride involves the reaction of 3-piperidinemethanol (the corresponding hydroxy compound) with thionyl chloride (SOCl2) in an inert organic solvent medium.

Process Overview:

  • The 3-piperidinemethanol is dissolved in an inert organic solvent such as toluene.
  • A slight molar excess of thionyl chloride (approximately 0.1 to 0.2 equivalents excess) is used to convert the hydroxymethyl group to chloromethyl.
  • The reaction is carried out at controlled temperatures, generally maintained below 35°C to minimize side reactions.
  • The reaction mixture is stirred under nitrogen atmosphere to avoid moisture and oxygen interference.
  • The chloromethylpiperidine hydrochloride initially forms as an oily semi-solid which can be converted to a crystalline solid by applying vacuum or nitrogen purge.
  • The solid product is then filtered, washed with toluene, and dried under vacuum to yield a high purity crystalline hydrochloride salt.

Key Reaction Parameters and Data:

Parameter Condition/Value
Solvent Toluene
Thionyl chloride excess 0.1 – 0.2 equivalents
Reaction temperature 23 – 35 °C
Reaction time 1 hour stirring + 2 hours vacuum/nitrogen purge
Yield ~97% (molar yield)
Purity (HPLC) 99.8% area percent

Advantages:

  • Avoids preliminary formation of hydroxyalkyl pyridinium hydrochloride salts.
  • Reduces the use of hazardous thionyl chloride compared to prior art (which used large excesses).
  • No evolution of HCl gas during reaction, reducing exhaust treatment requirements.
  • High purity product with simplified work-up.

Representative Reaction Setup:

  • A 500 mL three-neck round-bottom flask equipped with mechanical stirrer, thermometer, and addition funnel with nitrogen inlet.
  • The thionyl chloride and toluene mixture is charged first.
  • The 3-piperidinemethanol solution in toluene is added slowly under stirring and temperature control.
  • After completion, vacuum is applied to precipitate the product, followed by filtration and washing.

This method is adapted from analogous preparation of 3-chloromethylpyridine hydrochloride and is applicable to piperidine derivatives with similar reactivity profiles.

Multi-Step Synthesis via Oxidation, Esterification, Reduction, and Chlorination

An alternative, more elaborate synthetic route involves the following steps starting from 3-methylpiperidine:

  • Oxidation: 3-Methylpiperidine is oxidized to 3-piperidinecarboxylic acid (nicotinic acid analog) using potassium permanganate in aqueous medium at 85–90°C.

  • Esterification: The acid is esterified with methanol under acidic conditions to form methyl 3-piperidinecarboxylate.

  • Reduction: The methyl ester is reduced to 3-piperidinemethanol using sodium borohydride in the presence of a Lewis acid catalyst such as aluminum chloride in a mixed solvent of tetrahydrofuran (THF) and toluene at 0–5°C.

  • Chlorination: The 3-piperidinemethanol is then reacted with thionyl chloride in methanol solution to give this compound.

Key Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%) Notes
Oxidation KMnO4 (1:2.1–2.3 molar ratio), 85–90°C, 30 min High Acidified to pH 3–4, filtered at 25°C
Esterification Methanol (1:1.3 molar ratio), acidic conditions High Methyl ester formation
Reduction NaBH4 (4–5 eq), AlCl3 catalyst, THF/toluene (1:1), 0–5°C, 3–4 h High TLC monitored for completion
Chlorination SOCl2 (1.1–1.3 eq), methanol solution 80–82 TLC monitored, filtration to isolate product

Advantages:

  • Allows preparation from inexpensive and readily available 3-methylpiperidine.
  • Provides control over intermediate purity and structure.
  • High overall yield (~80%) with mild reaction conditions.

Disadvantages:

  • Multi-step process increases complexity and time.
  • Requires handling of strong oxidants and Lewis acids.
  • Use of sodium borohydride and aluminum chloride requires careful control.

This synthetic route is detailed in Chinese patent CN105085377A and provides a comprehensive approach to this compound synthesis with scalability potential.

Comparative Summary of Preparation Methods

Feature Direct Chlorination (Method 1) Multi-Step Synthesis (Method 2)
Starting Material 3-Piperidinemethanol 3-Methylpiperidine
Number of Steps 1 4
Key Reagents Thionyl chloride, toluene KMnO4, methanol, NaBH4, AlCl3, SOCl2
Reaction Conditions Mild (23–35°C), inert solvent Varied: 85–90°C oxidation, 0–5°C reduction
Yield ~97% ~80% overall
Purity >99% (HPLC) High, TLC monitored
Environmental/Cost Considerations Reduced SOCl2 usage, no HCl gas evolution Use of strong oxidants and Lewis acids, multi-step
Scalability High Moderate

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)piperidine hydrochloride
Reactant of Route 2
3-(Chloromethyl)piperidine hydrochloride

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